molecular formula C14H14O3S B6372367 2-Methyl-4-(3-methylsulfonylphenyl)phenol CAS No. 1261949-11-4

2-Methyl-4-(3-methylsulfonylphenyl)phenol

Cat. No.: B6372367
CAS No.: 1261949-11-4
M. Wt: 262.33 g/mol
InChI Key: MWDOFUNPSSXAAY-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-methylsulfonylphenyl)phenol is an organic compound with the molecular formula C14H14O3S It is characterized by the presence of a phenol group substituted with a methyl group and a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-methylsulfonylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenol and 3-methylsulfonylbenzene.

    Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for the efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group under appropriate conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce methylthio derivatives.

Scientific Research Applications

2-Methyl-4-(3-methylsulfonylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(4-methylsulfonylphenyl)phenol: Similar structure but with a different position of the methylsulfonyl group.

    2-Methyl-4-(3-methylthio)phenylphenol: Similar structure but with a methylthio group instead of a methylsulfonyl group.

Uniqueness

2-Methyl-4-(3-methylsulfonylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group with a methylsulfonylphenyl group makes it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-4-(3-methylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-10-8-12(6-7-14(10)15)11-4-3-5-13(9-11)18(2,16)17/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDOFUNPSSXAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)S(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683995
Record name 3'-(Methanesulfonyl)-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-11-4
Record name 3'-(Methanesulfonyl)-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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